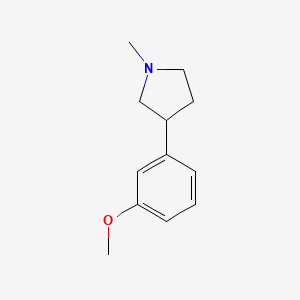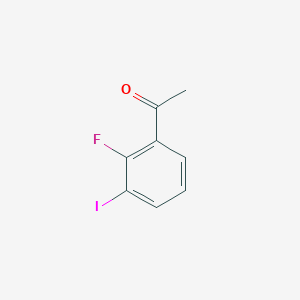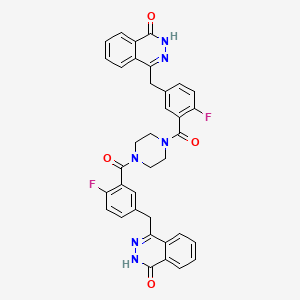
Olaparib impurity 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olaparib impurity 14 is a byproduct formed during the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Olaparib is primarily used in the treatment of ovarian, breast, pancreatic, and prostate cancers, particularly in patients with BRCA1 or BRCA2 mutations . The presence of impurities like this compound is critical to monitor and control to ensure the efficacy and safety of the pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Olaparib impurity 14 involves several steps, starting from the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)-methyl)benzoic acid . The process includes the use of phthalhydrazide as a starting material, which undergoes a series of reactions including the Negishi coupling reaction . The optimization of each step is crucial to control the formation of impurities.
Industrial Production Methods
Industrial production methods for Olaparib and its impurities involve scalable and economical processes. The use of low-cost industrial byproducts and environmentally benign processes are emphasized to ensure effective control of impurities . The process is designed to be robust and scalable, allowing for large-scale production while maintaining high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Olaparib impurity 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines .
Applications De Recherche Scientifique
Olaparib impurity 14 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Olaparib.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential effects on the efficacy and safety of Olaparib as a pharmaceutical product.
Industry: Used in the development and optimization of industrial processes for the production of Olaparib.
Mécanisme D'action
The mechanism of action of Olaparib impurity 14 is not as well-studied as Olaparib itself. it is believed to interact with similar molecular targets and pathways. Olaparib works by inhibiting PARP enzymes, which are involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with BRCA mutations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Olaparib impurity 14 include other impurities formed during the synthesis of PARP inhibitors, such as:
- Rucaparib impurities
- Niraparib impurities
- Talazoparib impurities
Uniqueness
This compound is unique due to its specific structure and formation pathway. It is formed through a distinct series of reactions involving phthalhydrazide and the Negishi coupling reaction . This uniqueness is important for its identification and control in the production of Olaparib.
Propriétés
Numéro CAS |
2250242-62-5 |
|---|---|
Formule moléculaire |
C36H28F2N6O4 |
Poids moléculaire |
646.6 g/mol |
Nom IUPAC |
4-[[4-fluoro-3-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C36H28F2N6O4/c37-29-11-9-21(19-31-23-5-1-3-7-25(23)33(45)41-39-31)17-27(29)35(47)43-13-15-44(16-14-43)36(48)28-18-22(10-12-30(28)38)20-32-24-6-2-4-8-26(24)34(46)42-40-32/h1-12,17-18H,13-16,19-20H2,(H,41,45)(H,42,46) |
Clé InChI |
FYNNYPQKUUOJBO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)
![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)



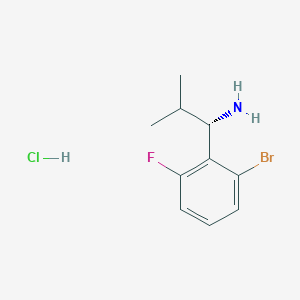
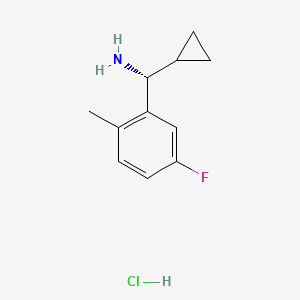
![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)
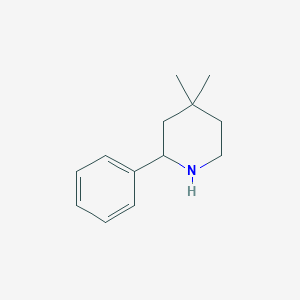
![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)
